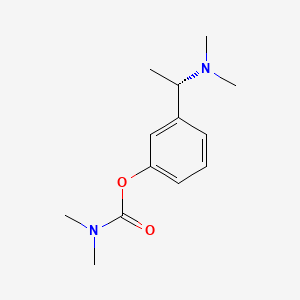
3-(1-(二甲氨基)乙基)苯基二甲基氨基甲酸甲酯,(1S)-
描述
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-, is a carbamate compound that is widely used in a variety of scientific research applications. It is an organic compound that is commonly referred to as DMC. It is a colorless, odorless, crystalline solid that is slightly soluble in water. DMC is used as a reagent in organic synthesis, and its use in laboratory experiments has been increasing in recent years.
科学研究应用
药理学和受体相互作用
- 烟碱型乙酰胆碱受体激动剂:该化合物已显示出作为神经元烟碱型乙酰胆碱受体激动剂的潜力,对烟碱型乙酰胆碱受体比对毒蕈碱型乙酰胆碱受体具有高度选择性。该化合物的结构类似物也已合成并表征了它们与烟碱受体亚型的相互作用,提供了对受体相互作用模式的见解 (Jensen et al., 2004)。
光学和材料科学应用
非线性光学性质:该化合物及其变体形式已因其非线性光吸收性质而受到研究。此类性质对于开发光学限幅器等光学器件至关重要 (Rahulan et al., 2014)。
光学材料研究:该化合物的另一种衍生物因其形成新型杂环化合物的适用性及其作为非线性光学 (NLO) 材料的潜力而得到表征。计算了该化合物的第一个超极化率,表明其在 NLO 应用中的实用性 (Singh et al., 2014)。
药物开发和药理学工具
GPR14/尿激肽-II 受体激动剂:该化合物已被鉴定为尿激肽-II 受体的高选择性非肽激动剂。这一发现有助于理解受体的功能,并可能导致药物开发 (Croston et al., 2002)。
阿尔茨海默病研究:一项研究专注于合成密切相关化合物的标记版本,该化合物是阿尔茨海默病的候选药物。这突出了该化合物在神经学研究中的重要性 (Ciszewska et al., 1997)。
抗菌应用
- 抗菌活性:该化合物的某些衍生物已被合成并针对各种细菌菌株测试其抗菌特性,显示出显着的抗菌活性。这表明在抗菌应用中具有潜在用途 (Chandrakantha et al., 2011)。
化学反应机理和合成
- 化学合成和反应研究:已经对相关化合物的合成进行了研究,探索了反应机理和合成方法,这对开发新化学物质和药物至关重要 (Englert et al., 1999)。
属性
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHREYCBCYOMLZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |
CAS RN |
1230021-28-9 | |
| Record name | 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230021289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(DIMETHYLAMINO)ETHYL)PHENYL DIMETHYLCARBAMATE, (1S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRW6Q66O73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)